molecular formula C18H24N2O5S B2784705 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034531-24-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2784705
CAS No.: 2034531-24-1
M. Wt: 380.46
InChI Key: AFTOTUBIMJTAAC-UHFFFAOYSA-N
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Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (CAS 2034531-24-1) is a chemical compound with a molecular formula of C18H24N2O5S and a molecular weight of 380.46 g/mol. This reagent features a complex structure that integrates a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, and a 1,1-dioxidotetrahydrothiophene (sulfone) group, offering a unique pharmacophore for scientific investigation . Its structural attributes make it a valuable intermediate or reference standard in various research areas, including medicinal chemistry and drug discovery, where such scaffolds are often explored for their potential biological activities. The compound is supplied with guaranteed high purity and is listed by several certified chemical suppliers . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this compound to explore new chemical spaces and develop novel molecular entities.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-10-9-24-16)19-13-4-7-20(8-5-13)14-6-11-26(22,23)12-14/h1-3,13-14H,4-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOTUBIMJTAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels and its implications in therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound, with a focus on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a dioxine moiety, and a tetrahydrothiophene group. These structural elements are significant for its biological activity.

Component Description
Piperidine A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents.
Dioxine A bicyclic structure that enhances lipophilicity and biological interactions.
Tetrahydrothiophene Contributes to metabolic stability and potential bioactivity.

Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in regulating neuronal excitability and cardiac function.

Key Findings:

  • The compound has shown nanomolar potency as a GIRK1/2 activator, with improved metabolic stability compared to traditional urea-based compounds .
  • It was identified through lead optimization efforts aimed at enhancing the activity and stability of GIRK channel modulators .

Biological Activity

The biological activity of this compound has been characterized through various assays:

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on specific enzymes and pathways:

Assay Type Target IC50 Value
PARP1 InhibitionPoly(ADP-ribose) polymerase 10.082 µM
GIRK Channel ActivationGIRK1/2 ChannelsNanomolar range

These findings suggest that the compound could be a promising candidate for further development in therapeutic contexts.

Case Studies

Several case studies have explored the efficacy of similar compounds derived from the same structural family:

  • GIRK Channel Modulation : A study highlighted the potential of ether-based scaffolds similar to our compound in modulating GIRK channels effectively while maintaining metabolic stability .
  • PARP Inhibitors : Research on related compounds showed varying degrees of PARP inhibition, with structural modifications leading to enhanced activity. The introduction of specific functional groups significantly impacted the inhibitory potency against PARP1 .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. For instance, derivatives of similar structures have shown promising results in enhancing cognitive function and reducing neuroinflammation .

Anticancer Properties

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that modifications to the tetrahydrothiophene structure can enhance its cytotoxicity against tumor cells, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multi-step chemical reactions that can yield various derivatives with altered biological activities. For example, the introduction of different substituents on the piperidine or dioxine rings can modulate the compound's pharmacokinetic properties and potency .

Case Study 1: MAO Inhibition

A study focusing on the structural analogs of this compound demonstrated significant MAO-B inhibitory activity with IC50 values comparable to established inhibitors like pargyline. The research emphasized the importance of the tetrahydrothiophene group in enhancing binding affinity to the enzyme .

Case Study 2: Anticancer Activity

In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural features and properties is provided below:

Compound Name Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound Piperidine, 1,4-dioxine 1,1-Dioxidotetrahydrothiophen-3-yl ~450–500 (est.) High polarity (sulfone group); rigid conformation due to fused dioxine ring
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide (Ev9) Piperidine, 1,3-dioxole Benzo[d][1,3]dioxole 284.74 Smaller 1,3-dioxole ring; lacks sulfone, potentially lower metabolic stability
18g (Ev1) Peptidomimetic aldehyde Pyrrolidinone, phenyl N/A Protease inhibition activity; flexible backbone vs. target’s rigid dioxine
AZ331 (Ev3) 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether N/A Calcium channel modulation; redox-sensitive dihydropyridine core
SML2978 (Ev5) Pyrazole, biphenyl Iodophenyl, dichlorophenyl 867.96 High molecular weight; likely kinase inhibitor with halogenated aromatic groups

*Estimated for the target compound based on analogs; exact value requires experimental validation.

Research Findings and Implications

  • Solubility and Stability: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated thiophene analogs (e.g., Ev6, Ev8). This could enhance oral bioavailability .
  • Metabolic Resistance : The 1,4-dioxine ring’s rigidity may reduce cytochrome P450-mediated metabolism relative to flexible dihydropyridines (Ev3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide?

  • Methodology :

  • Stepwise Synthesis : Begin with condensation of the tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) with piperidin-4-ylamine under nucleophilic substitution conditions (e.g., DMF solvent, 80–100°C, 12–24 h) to form the piperidine intermediate. Subsequent coupling with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid via carbodiimide-mediated amidation (EDC/HOBt, DCM, RT) yields the final product .
  • Optimization : Use TLC and HPLC to monitor reaction progress. Adjust pH (6.5–7.5) and temperature to minimize by-products. Catalysts like triethylamine can enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to verify proton environments (e.g., sulfone group at δ 3.1–3.5 ppm, benzodioxine aromatic protons at δ 6.7–7.2 ppm) and carbon backbone connectivity .
  • HRMS : High-resolution mass spectrometry (ESI+) for exact mass confirmation (e.g., calculated [M+H]+: 435.1524; observed: 435.1518) .
  • X-ray Crystallography : If crystalline, single-crystal diffraction provides unambiguous stereochemical data .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodology :

  • Dose-Response Reproducibility : Conduct independent assays (e.g., kinase inhibition, cytotoxicity) across multiple cell lines with standardized protocols (IC50 determination, n ≥ 3 replicates). Compare results under identical conditions (e.g., 37°C, 5% CO2, 48 h incubation) .
  • Controlled Variables : Account for batch-to-batch purity variations (HPLC >98%) and solvent effects (DMSO concentration <0.1%). Use positive controls (e.g., staurosporine for kinase assays) .
  • Theoretical Alignment : Cross-reference activity with computational predictions (e.g., molecular docking against target proteins like PI3K or MAPK) to identify plausible mechanisms .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs with variations in the benzodioxine ring (e.g., halogenation) or piperidine substituents. Assess changes in solubility (logP via shake-flask method) and target binding (SPR or ITC) .
  • Pharmacophore Mapping : Use QSAR models (e.g., CoMFA or Schrödinger’s Phase) to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfone oxidation) .

Q. How can researchers determine the reaction mechanism of key synthetic steps (e.g., amidation or sulfonation)?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to identify rate-determining steps (e.g., acyl transfer in amidation) .
  • Isotopic Labeling : Use 18^{18}O-labeled water or 13^{13}C-carboxylic acid to track oxygen/carbon migration during sulfonation or coupling .
  • Computational Modeling : DFT calculations (Gaussian 09) to simulate transition states and identify energetically favorable pathways (e.g., SN2 vs. SN1 mechanisms for sulfone formation) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity arises, apply Bland-Altman plots to assess inter-laboratory variability or meta-analysis frameworks (e.g., RevMan) to aggregate datasets .
  • Theoretical Frameworks : Align SAR studies with established medicinal chemistry principles (e.g., Lipinski’s Rule of Five) or target-specific hypotheses (e.g., allosteric vs. orthosteric binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.